2-(4-Chloro-2-methylphenoxy)propionyl chloride
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Overview
Description
2-(4-Chloro-2-methylphenoxy)propionyl chloride is a chemical compound with the molecular formula C10H9ClO2. It is a derivative of propionic acid and is commonly used in the synthesis of herbicides and other organic compounds. This compound is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 4-chloro-2-methylphenol with propionyl chloride in the presence of a suitable catalyst, such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the propionyl chloride.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of high-quality 2-(4-Chloro-2-methylphenoxy)propionyl chloride.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chloro-2-methylphenoxy)propionyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)propionyl chloride is widely used in scientific research due to its reactivity and versatility. Its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding assays.
Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways.
Industry: It is employed in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism by which 2-(4-Chloro-2-methylphenoxy)propionyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
2-(4-Chloro-2-methylphenoxy)propionyl chloride is similar to other phenoxy compounds, such as MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid). it is unique in its structure and reactivity, which allows for its use in specific applications. The presence of the propionyl group distinguishes it from other phenoxy compounds and contributes to its distinct chemical properties.
List of Similar Compounds
MCPA (2-methyl-4-chlorophenoxyacetic acid)
2,4-D (2,4-dichlorophenoxyacetic acid)
2,4,5-T (2,4,5-trichlorophenoxyacetic acid)
Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid)
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)propanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWRXFFNZFVAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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